N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide
Description
Structure and Key Features: The compound features a tetrahydroquinoline core substituted at position 1 with a furan-2-carbonyl group and at position 6 with a 2-(trifluoromethyl)benzamide moiety. The furan-2-carbonyl introduces an oxygen-rich heterocyclic system, while the ortho-trifluoromethyl group on the benzamide enhances lipophilicity and metabolic stability. Molecular weight calculations (based on analogous structures) suggest a value of ~405.35 g/mol .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O3/c23-22(24,25)17-7-2-1-6-16(17)20(28)26-15-9-10-18-14(13-15)5-3-11-27(18)21(29)19-8-4-12-30-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVAALSTNOEBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.
Introduction of the furoyl group: The furoyl group can be introduced via an acylation reaction using furoyl chloride in the presence of a base such as pyridine.
Attachment of the trifluoromethylbenzamide group: This step involves the reaction of the intermediate compound with 2-(trifluoromethyl)benzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The furoyl group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
Biological Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide has demonstrated a range of biological activities:
Anticancer Activity
Studies indicate that this compound exhibits potential as an anticancer agent by inhibiting specific cancer cell lines. The mechanism involves:
- Enzyme Inhibition : Targeting enzymes such as carbonic anhydrases (CAs), which are implicated in tumor microenvironment regulation.
- Kinase Inhibition : Initial findings suggest significant inhibition of kinases like Spleen Tyrosine Kinase (SYK), associated with various cancers.
Antimicrobial Properties
The compound has shown antimicrobial activity against various bacterial strains. The presence of the furan and tetrahydroquinoline moieties contributes to its ability to disrupt bacterial cell function.
Antioxidant Activity
Research indicates that derivatives of this compound may possess antioxidant properties, which can protect cells from oxidative stress.
Case Studies
Several studies have explored the pharmacological potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Effects | Demonstrated inhibition of cancer cell proliferation in vitro. |
| Study 2 | Antimicrobial Activity | Showed effectiveness against Gram-positive and Gram-negative bacteria. |
| Study 3 | Enzyme Interaction | Identified binding affinity with carbonic anhydrases and potential for drug development. |
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Table 1: Key Structural Differences and Properties
Functional Group Analysis
A. Furan vs. Thiophene and Morpholine :
- Furan-2-carbonyl (Target Compound): Offers moderate electron-withdrawing effects and lower steric bulk compared to thiophene-2-carboximidamide (e.g., compounds 28–31 in ). Thiophene’s sulfur atom may improve metal-binding affinity but reduces metabolic stability .
- Morpholine-carbonyl (10e): Increases water solubility via hydrogen bonding, critical for bioavailability in therapeutic agents like mTOR inhibitors .
B. Trifluoromethyl Positioning :
- Para-CF₃ (e.g., 10e): Allows for linear hydrophobic interactions in binding pockets, as seen in kinase inhibitors .
C. Amide Linker Variations :
- Benzamide (Target Compound): Rigid aromatic system favors planar interactions with enzymes.
- Acetamide (G502-0095): Flexible linker may reduce binding specificity but improve solubility .
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a furan-2-carbonyl group linked to a tetrahydroquinoline moiety and a trifluoromethylbenzamide . The molecular formula is with a molecular weight of approximately 348.34 g/mol. Its unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission. Inhibiting these enzymes can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is linked to the inhibition of bacterial enzyme systems necessary for survival .
Structure-Activity Relationships (SAR)
The SAR studies of related compounds reveal that modifications in the furan and tetrahydroquinoline structures significantly impact biological activity. For instance:
- Trifluoromethyl Substitution : The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability, facilitating better interaction with biological targets .
- Furan Ring Modifications : Variations in the furan ring can alter the compound's reactivity and selectivity towards specific enzymes. For example, derivatives with different substituents on the furan ring have shown varied inhibition profiles against AChE .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Case Studies
- Neuroprotective Effects : In a study assessing neuroprotective properties, this compound demonstrated significant protective effects against oxidative stress-induced neuronal cell death, suggesting potential use in neurodegenerative disease therapies .
- Antimicrobial Efficacy : A series of experiments conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at low concentrations, indicating its potential as a lead compound for developing new antibiotics .
Q & A
Basic Research Question
- NMR : ¹H and ¹³C NMR confirm regioselective acylation and substitution patterns. For instance, reports distinct shifts for tetrahydroquinoline protons (δ 1.5–2.5 ppm for CH₂ groups) and furan carbonyl carbons (δ 160–165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., M+H⁺ peaks in and ) and fragmentation patterns to confirm substituent placement .
- X-ray Crystallography : Resolves stereochemical ambiguities; however, crystallization challenges for flexible tetrahydroquinoline derivatives may require co-crystallization with target proteins (e.g., RORγ).
How can researchers resolve contradictions in reported biological activities of similar tetrahydroquinoline derivatives?
Advanced Research Question
Discrepancies in activity data (e.g., vs. 6) often arise from assay conditions or structural variations. For example:
- Assay Variability : focuses on nNOS inhibition (IC₅₀ ~10 μM), while highlights RORγ modulation (IC₅₀ < 1 μM) . Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based).
- Substituent Effects : The furan-2-carbonyl group in the target compound may confer selectivity for RORγ over nNOS. Conduct comparative SAR studies with positional isomers (e.g., 5- vs. 6-substituted tetrahydroquinolines).
Methodology : Use CRISPR-engineered cell lines (e.g., RORγ-knockout) to confirm target specificity and rule off-target effects.
What strategies mitigate low yields during the acylation of the tetrahydroquinoline nitrogen?
Advanced Research Question
Low yields during N-acylation (e.g., furan-2-carbonyl attachment) often result from steric hindrance or competing side reactions. suggests using activated acylating agents (e.g., trichloroisocyanuric acid (TCICA) with pivalate salts) to enhance reaction efficiency . Alternatively, microwave-assisted synthesis under inert conditions (N₂ atmosphere) improves reaction kinetics and reduces decomposition.
Optimization Example : For the target compound, replace traditional acyl chlorides with in-situ-generated mixed anhydrides (e.g., using DCC/DMAP) to minimize hydrolysis.
How does the furan-2-carbonyl group affect metabolic stability in vivo?
Advanced Research Question
The furan ring is prone to oxidative metabolism (e.g., CYP450-mediated epoxidation). notes that replacing furan with thiophene or pyridine improves metabolic stability in RORγ inhibitors . To assess this for the target compound:
- Conduct microsomal stability assays (human/rat liver microsomes).
- Use LC-MS/MS to identify major metabolites (e.g., hydroxylated furan derivatives).
Mitigation Strategy : Introduce electron-withdrawing groups (e.g., fluorine) at the furan 5-position to retard oxidation.
What computational tools predict the compound’s solubility and bioavailability?
Basic Research Question
- LogP Calculation : Tools like MarvinSketch or ACD/Labs estimate logP (~3.5 for the target compound, based on CF₃ and benzamide groups).
- Solubility Prediction : QSPR models (e.g., Abraham descriptors) correlate polar surface area (PSA) and hydrogen-bonding capacity with solubility.
- ADMET Prediction : SwissADME or ADMET Predictor evaluates bioavailability and blood-brain barrier penetration.
Validation : Compare predictions with experimental solubility (e.g., shake-flask method in PBS at pH 7.4).
How to design SAR studies for optimizing RORγ inverse agonism?
Advanced Research Question
- Core Modifications : Compare tetrahydroquinoline vs. tetrahydroisoquinoline scaffolds ( shows reduced activity in isoquinoline analogs) .
- Substituent Scanning : Systematically vary the benzamide substituents (e.g., CF₃ vs. OCF₃) and measure IC₅₀ shifts.
- Proteolysis-Targeting Chimeras (PROTACs) : Attach E3 ligase ligands to enhance degradation of RORγ (e.g., using VHL or CRBN recruiters).
Data Analysis : Employ multi-parameter optimization (MPO) scores to balance potency, solubility, and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
